[2-(Piperidin-4-yl)phenyl]methanol
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Overview
Description
[2-(Piperidin-4-yl)phenyl]methanol: is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group. This compound is known for its utility as a semi-flexible linker in the development of PROTAC® (Proteolysis Targeting Chimeras) for targeted protein degradation . The presence of the piperidine ring provides structural rigidity, which can influence the 3D orientation of the degrader and optimize drug-like properties .
Mechanism of Action
Target of Action
[2-(Piperidin-4-yl)phenyl]methanol is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
It is known that piperidine derivatives can undergo a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
It is known that the compound is a semi-flexible linker in protac development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Result of Action
It is known that the compound is used in protac development for targeted protein degradation , which suggests that it may have a role in inducing protein degradation in cells.
Action Environment
It is known that the compound is stored at 2-8°c , suggesting that temperature could be an important factor in maintaining its stability.
Biochemical Analysis
Biochemical Properties
[2-(Piperidin-4-yl)phenyl]methanol plays a crucial role in biochemical reactions due to its ability to interact with enzymes and proteins. It has been observed to bind with certain enzymes, potentially acting as an inhibitor or activator depending on the context. For instance, it can interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways. Additionally, this compound can form hydrogen bonds with proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell lines, it has been shown to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can inhibit the PI3K/Akt pathway, leading to reduced cell survival and increased apoptosis in cancer cells . It also affects gene expression by modulating transcription factors, thereby influencing cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied in various laboratory settings. It is relatively stable under standard laboratory conditions but can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including altered metabolic activity and gene expression .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it may exhibit minimal toxicity and can modulate specific biochemical pathways without significant adverse effects. At higher doses, it can induce toxicity, manifesting as liver damage or neurotoxicity in some cases. These dose-dependent effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It can be metabolized into various intermediates, which may further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can alter metabolic flux and affect the levels of key metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes, as it ensures that the compound reaches its intended site of action within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach is the photochemical method for obtaining bicyclic piperidinones from dienes via [2 + 2] intramolecular cycloaddition, which can then be reduced to form piperidines .
Industrial Production Methods: Industrial production of [2-(Piperidin-4-yl)phenyl]methanol may involve large-scale hydrogenation processes using robust catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the piperidine ring and the phenyl group while introducing the methanol group efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Piperidin-4-yl)phenyl]methanol can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, including piperidinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidinones or other reduced derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry: [2-(Piperidin-4-yl)phenyl]methanol is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals .
Biology: In biological research, this compound is utilized in the design of PROTAC® molecules, which are used to target and degrade specific proteins within cells .
Medicine: The compound’s role in PROTAC® development has implications for targeted therapies, potentially leading to treatments for diseases caused by aberrant protein function .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs) .
Comparison with Similar Compounds
- [3-(Piperidin-4-yl)phenyl]methanol
- [4-(Piperidin-4-yl)phenyl]methanol
- [4-(Piperidin-4-yl)phenyl]methanamine dihydrochloride
Uniqueness: [2-(Piperidin-4-yl)phenyl]methanol is unique due to its specific positioning of the piperidine ring on the phenyl group, which influences its chemical reactivity and biological activity. The compound’s semi-flexible nature makes it particularly suitable for use in PROTAC® development, where the orientation and flexibility of the linker are crucial for effective protein degradation .
Properties
IUPAC Name |
(2-piperidin-4-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-4,10,13-14H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQUIMLKSGLKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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